![molecular formula C22H21ClN6 B3017201 N~4~-(3-氯苯基)-N~6~-环戊基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 955339-09-0](/img/structure/B3017201.png)

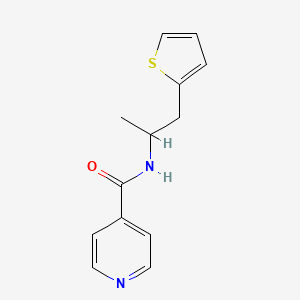

N~4~-(3-氯苯基)-N~6~-环戊基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

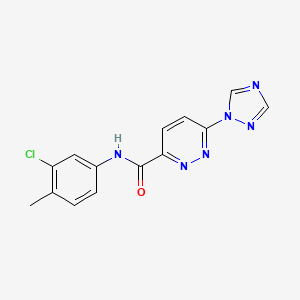

“N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems that are considered as privileged core skeletons in biologically active compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . In addition, 1,4-disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .科学研究应用

晶体结构中的氢键

N4-(3-氯苯基)-N6-环戊基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺因其在晶体结构中形成氢键片层中的作用而受到研究。该化合物以及类似衍生物被分析以了解二维和三维中的氢键,展示了其在晶体学和材料科学中的重要性 (Trilleras 等人,2008).

与腺苷受体的相互作用

研究表明,某些吡唑并[3,4-d]嘧啶类似物(包括具有 3-氯苯基的类似物)对 A1 腺苷受体具有亲和力。这一发现对于理解该化合物在药理学和神经科学中的潜在应用至关重要 (Harden 等人,1991).

微波辐射合成

该化合物已被用于在微波辐射下合成吡唑并[1,5-a]嘧啶衍生物,突出了其在创新合成化学技术中的应用 (Al‐Zaydi,2009).

CK1 抑制剂发现

在癌症和中枢神经系统疾病研究中,N4-(3-氯苯基)-N6-环戊基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺的衍生物已被确定为酪蛋白激酶 1 (CK1) 的新型抑制剂。这一发现对于肿瘤学和神经病学中的治疗应用至关重要 (Yang 等人,2012).

抗菌和抗肿瘤活性

多项研究集中于吡唑并[3,4-d]嘧啶衍生物的合成和评估及其抗菌和抗肿瘤活性,表明该化合物在开发新型药物剂中的潜力 (Luo 等人,2017), (El-Morsy 等人,2017).

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation . Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit EGFR tyrosine kinase , a receptor that plays a crucial role in cell growth and differentiation .

Mode of Action

Similar compounds have been reported to interact with their targets, such as cdk2 and egfr tyrosine kinase, by binding to their active sites and inhibiting their activities . This inhibition disrupts the signals that stimulate the proliferation of malignant (cancer) cells .

Biochemical Pathways

The inhibition of cdk2 and egfr tyrosine kinase can affect multiple cellular pathways, including cell cycle regulation and signal transduction pathways involved in cell growth and differentiation .

Pharmacokinetics

Similar compounds have been reported to have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .

Result of Action

Similar compounds have been reported to exhibit significant cytotoxic activities against various cancer cell lines . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to induce cell cycle arrest and increase the percentage of apoptotic cells in a time-dependent manner .

属性

IUPAC Name |

4-N-(3-chlorophenyl)-6-N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVQQVONYLNMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-chlorophenyl)-N6-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)

![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)

![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)

![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)